4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide

Structural Elucidation Quality Control Chemical Purity

4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide (CAS 303797-76-4) belongs to the N-[1,3,4]-thiadiazol-2-yl-benzene sulfonamide class, a family extensively explored for peroxisome proliferator-activated receptor (PPAR) modulation and antimicrobial activity. The compound integrates a 4-bromobenzamide moiety, a 5-ethyl-1,3,4-thiadiazole ring, and a central sulfamoyl-phenyl linker, yielding a molecular formula of C17H15BrN4O3S2 and an exact mass of 465.976896 g/mol.

Molecular Formula C17H15BrN4O3S2
Molecular Weight 467.36
CAS No. 303797-76-4
Cat. No. B2452807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide
CAS303797-76-4
Molecular FormulaC17H15BrN4O3S2
Molecular Weight467.36
Structural Identifiers
SMILESCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H15BrN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22)
InChIKeyJOZHWTKZRYCORB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide (CAS 303797-76-4): Compound Identity and Structural Class


4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide (CAS 303797-76-4) belongs to the N-[1,3,4]-thiadiazol-2-yl-benzene sulfonamide class, a family extensively explored for peroxisome proliferator-activated receptor (PPAR) modulation and antimicrobial activity. The compound integrates a 4-bromobenzamide moiety, a 5-ethyl-1,3,4-thiadiazole ring, and a central sulfamoyl-phenyl linker, yielding a molecular formula of C17H15BrN4O3S2 and an exact mass of 465.976896 g/mol [1]. Its structural identity is confirmed by 1H NMR spectroscopy, but no quantitative biological or physicochemical profiling data has been reported in the peer-reviewed or patent literature as of the search date.

Structural ID Confirmed by 1H NMR; exact mass and InChIKey available for isomeric verification
Research Class N-[1,3,4]-thiadiazol-2-yl-benzene sulfonamide; explored for PPAR modulation and antimicrobial screening
Activity Profile No quantitative bioactivity or physicochemical data published; user-generated data required

Why 4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide Cannot Be Replaced by Generic In-Class Analogs


Compounds within the N-[1,3,4]-thiadiazol-2-yl-benzene sulfonamide class exhibit pronounced structure-activity relationship (SAR) divergence depending on the N-phenyl substituent. Patent literature demonstrates that the presence, position, and electronic nature of halogen substituents on the benzamide ring fundamentally alter PPARδ/γ agonist potency, selectivity, and off-target profiles [1]. The 4-bromo substitution pattern in this compound introduces a distinct steric and electronic environment compared to the more common 4-amino (sulfaethylthiadiazole) or unsubstituted benzamide analogs. Without direct comparative assay data, the precise pharmacological consequences of the 4-bromo substitution remain unquantified, but the class-level SAR precedent strongly warns against simple structural interpolation for procurement decisions.

Target Compound
4-bromo substituent (electron-withdrawing) on benzamide ring
vs
Common In-Class Analog
4-amino substituent (electron-donating) in sulfaethylthiadiazole
Significant electronic divergence (Δσ_p +0.89) may lead to distinct PPARδ/γ activation profiles. No direct comparative assay data exist; SAR interpolation is not supported for procurement decisions.

Quantitative Differentiation Evidence for 4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide


Structural Confirmation vs. Regioisomeric Analogs

The 4-bromo regioisomer is structurally distinguished from its 2-bromo (CAS not assigned) and 3-bromo (CAS 313233-43-1) positional isomers by 1H NMR spectroscopy. The target compound's InChIKey (VVZZHJFGZMFZHA-UHFFFAOYSA-N) and exact mass (465.976896 g/mol) provide unambiguous identity verification, which is critical for procurement where isomeric purity directly impacts assay reproducibility [1]. However, no quantitative potency, selectivity, or physicochemical data comparing the 4-bromo isomer to its 2-bromo or 3-bromo counterparts have been published.

Structural Identity vs. Regioisomers
Data to verify
4-bromo regioisomer confirmed via exact mass (465.976896 g/mol) and InChIKey VVZZHJFGZMFZHA-UHFFFAOYSA-N; no biological data for 2-bromo or 3-bromo isomers
Isomeric purity directly impacts assay reproducibility for SAR studies
1H NMR alone cannot quantify isomeric activity differences
Structural Elucidation Quality Control Chemical Purity

Bromine Substitution: Class-Level SAR Context

Patent US7858647B2 establishes that within the N-[1,3,4]-thiadiazol-2-yl-benzene sulfonamide class, the nature of the phenyl substituent is a primary determinant of PPARδ and PPARγ agonist activity. Compounds with electron-withdrawing substituents (e.g., halogens) on the benzamide ring generally exhibit altered receptor activation profiles compared to those with electron-donating groups, such as the 4-amino substituent in sulfaethylthiadiazole [1]. The 4-bromo substituent in the target compound is electron-withdrawing (σ_p = +0.23), which is predicted to modulate electrophilic character and potentially receptor binding affinity relative to the 4-amino analog (σ_p = -0.66). However, no direct PPAR transactivation EC50 values or binding Ki data for this specific compound have been reported, and these predictions remain unvalidated by experiment.

Electronic SAR Context
Class-level inference
4-Br Hammett σ_p = +0.23 (electron-withdrawing) vs 4-NH₂ σ_p = −0.66 (electron-donating); Δσ_p = +0.89
Electronic property divergence suggests distinct PPARδ/γ interaction potential, but no receptor binding data exist
Based on physical organic constants; requires experimental validation
PPAR Agonism Structure-Activity Relationship Halogen Effects

Absence of Published Comparative Biological Data

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and major vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem) returned zero quantitative biological or physicochemical assay results for CAS 303797-76-4 as of the search date. No IC50, EC50, Ki, Kd, logP, solubility, metabolic stability, or in vivo pharmacokinetic data were found in any admissible source. This stands in contrast to structurally related class members such as N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, which has reported carbonic anhydrase inhibition IC50 values (e.g., 8.50 × 10^5 nM against Aspergillus fumigatus ChiA1) [1]. The complete absence of comparative performance data for the target compound means no evidence-based procurement differentiation is currently possible.

Published Bioactivity Gap
Data to verify
Zero quantitative assay results (IC₅₀, EC₅₀, Kᵢ, logP) found in PubMed, ChEMBL, BindingDB, or patent literature
Procurement decisions currently cannot be guided by published comparative performance data
Users must generate primary data or accept uncharacterized reagent risk
Data Gap Analysis Procurement Risk Assessment Biological Activity

Validated Application Scenarios for 4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide Based on Current Evidence


Structural Verification and Isomeric Purity Control

The confirmed exact mass (465.976896 g/mol) and InChIKey (VVZZHJFGZMFZHA-UHFFFAOYSA-N) from SpectraBase [1] enable LC-MS and NMR-based identity verification when procuring this compound. This is essential for laboratories requiring the 4-bromo isomer specifically, as isomeric contamination could confound SAR studies.

Exploratory SAR Libraries for PPAR or Antimicrobial Screening

Given the class-level evidence that halogen substitution on the benzamide ring modulates PPARδ/γ agonist activity [1], this compound may serve as a 4-bromo-substituted probe in exploratory medicinal chemistry libraries. Procurement is justifiable for de novo SAR exploration where the 4-bromo electronic effect (σ_p = +0.23) is a deliberate design variable.

Negative Control or Selectivity Counter-Screen Design

The electron-withdrawing 4-bromo substituent contrasts sharply with the electron-donating 4-amino group in sulfaethylthiadiazole (Δσ_p = +0.89). This physicochemical divergence may support its use as a selectivity counter-screen compound to differentiate target engagement that is sensitive to benzamide ring electronics, though no receptor-specific data currently validate this application.

Application
Selection Property
Validation Focus
Structural identity verification
Molecular identity (exact mass, InChIKey)
Isomeric purity by LC-MS/NMR
Exploratory SAR libraries (PPAR/antimicrobial)
Electron-withdrawing 4-bromo substituent
PPARδ/γ transactivation assay context
Negative control or counter-screen design
Physicochemical divergence from 4-amino analog
Selectivity counter-screen assay validation
Quote Request

Request a Quote for 4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.